molecular formula C21H18N2O7 B4630315 4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No. B4630315
M. Wt: 410.4 g/mol
InChI Key: XNGUJDZEBTVAIX-UHFFFAOYSA-N
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Description

Compounds with complex tricyclic structures, including azatricyclo[5.2.1.02,6]decane derivatives, have been explored for various synthetic and medicinal purposes due to their unique chemical and physical properties. The compound shares structural similarities with researched tricyclic diones, which are noted for their potential in synthesizing biologically active molecules and materials with specific physical properties.

Synthesis Analysis

The synthesis of tricyclic diones often involves multi-step organic reactions, including Michael additions, cyclization, and functional group transformations. An example is the intramolecular reactions of nitro-olefin–cyclohexane-1,3-dione Michael adducts, leading to complex structures similar to the compound of interest (Ansell, Moore, & Nielsen, 1971).

Molecular Structure Analysis

Structural elucidation often employs spectroscopic methods (FT-IR, FT-Raman) and quantum chemical calculations, as demonstrated in the analysis of a structurally complex derivative (Renjith et al., 2014). These techniques provide insights into molecular vibrations, electronic structures, and molecular electrostatic potentials.

Scientific Research Applications

Chemosensing Applications

  • Selective Fluorescent Chemosensors for Co2+ : A study by Subhasri & Anbuselvan (2014) focused on the synthesis and characterization of intramolecular charge transfer (ICT) chromophores that acted as selective fluorescent chemosensors for Co2+, demonstrating reversible “on–off” sensing capabilities with detection limits of 3 μm to 7 μm. Such research emphasizes the potential of structurally complex molecules in environmental and biological sensing applications Subhasri & Anbuselvan, 2014.

Polymer Science and Optical Storage

  • Optical Storage in Polymers : Meng, Natansohn, Barrett, & Rochon (1996) reported on the synthesis and photoinduced properties of azo polymers, which exhibit reversible optical storage capabilities. This study highlights the importance of specific molecular interactions in the development of advanced materials for optical applications Meng et al., 1996.

Catalysis

  • Catalytic Activity in Oxidations : Mahmudov, Kopylovich, Silva, Silva, Figiel, Karabach, & Pombeiro (2010) synthesized a new copper(II) dimer with specific ligands and investigated its catalytic activity in the oxidation of cyclohexane and benzyl alcohol. The study provides insights into the role of complex molecules in catalysis, particularly in environmentally friendly oxidation reactions Mahmudov et al., 2010.

properties

IUPAC Name

2-[3-(4-methoxyphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7/c1-28-13-2-4-14(5-3-13)29-15-9-11(8-12(10-15)23(26)27)22-20(24)18-16-6-7-17(30-16)19(18)21(22)25/h2-5,8-10,16-19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGUJDZEBTVAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4C5CCC(C4C3=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

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